N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
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Description
“N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a group of heterocyclic compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Mechanism of Action
Target of Action
The compound N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide belongs to the class of quinolinyl-pyrazoles . These compounds have been studied for their efficacy against typical drugs in the market . .
Mode of Action
It’s known that quinolinyl-pyrazoles interact with cells and have shown significant bioactivity
Biochemical Pathways
Quinolinyl-pyrazoles have been associated with various health threats , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinolinyl-pyrazoles have been associated with significant bioactivity , suggesting that they may have notable effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-5-12-27-22-18(14-16-13-15(2)10-11-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVACAVPVQWYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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